
AZD-6918: A Technical Guide to its Downstream
Signaling Pathway Effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD-6918

Cat. No.: B1191579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD-6918 is a potent and selective, orally active inhibitor of the Tropomyosin receptor kinase

(Trk) family of receptor tyrosine kinases, with activity against both TrkA and TrkB.[1][2] Initially

developed by AstraZeneca for the treatment of solid tumors, its clinical development was

discontinued.[3][4] However, the mechanism of action and downstream signaling effects of

AZD-6918, particularly in the context of neuroblastoma, provide valuable insights for ongoing

research in Trk-targeted therapies. This technical guide consolidates the available preclinical

data on AZD-6918, focusing on its impact on downstream signaling pathways, and provides

detailed experimental methodologies based on published studies.

Core Mechanism of Action: Inhibition of Trk
Signaling
The primary mechanism of action of AZD-6918 is the inhibition of TrkA and TrkB tyrosine

kinases.[1] In many cancers, particularly neuroblastoma, the Brain-Derived Neurotrophic Factor

(BDNF) and its high-affinity receptor TrkB are overexpressed.[5][6] The binding of BDNF to

TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in the

intracellular kinase domain.[7] This phosphorylation creates docking sites for adaptor proteins,

leading to the activation of several downstream signaling cascades that promote cell survival,

proliferation, and chemoresistance.[5][8][9]
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AZD-6918 directly inhibits this initial phosphorylation step, thereby blocking the activation of

these key downstream pathways. The most well-documented effect of AZD-6918 is its ability to

attenuate the protective effects of BDNF/TrkB signaling in neuroblastoma cells, rendering them

more susceptible to cytotoxic chemotherapy.[1][10]

Affected Signaling Pathways
The inhibition of TrkB by AZD-6918 impacts three primary downstream signaling pathways:

PI3K/Akt Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[7][8]

RAS/MAPK/ERK Pathway: This cascade is primarily involved in cell proliferation and

differentiation.[7][9]

PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium

and activation of Protein Kinase C (PKC), influencing various cellular processes.[7][9]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of AZD-
6918.

Table 1: In Vitro Efficacy of AZD-6918 on Neuroblastoma Cell Viability
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Cell Line
TrkB
Expression

Treatment
Concentrati
on (µM)

Observatio
n

Reference

TB3 High AZD-6918 1.25 - 60

Dose-

dependent

induction of

cell death at

24 hours.

[1]

BE2 High AZD-6918 1.25 - 60

Dose-

dependent

induction of

cell death at

24 hours.

[1]

KCNR High AZD-6918 1.25 - 60

Dose-

dependent

induction of

cell death at

24 hours.

[1]

TB3 High
Etoposide +

BDNF

1 µg/ml

(Etoposide),

100 ng/ml

(BDNF)

BDNF

rescued cells

from

etoposide-

induced

death.

[1]

TB3 High

Etoposide +

BDNF + AZD-

6918

1 µg/ml

(Etoposide),

100 ng/ml

(BDNF), 2.5

µM (AZD-

6918)

AZD-6918

attenuated

the protective

effect of

BDNF.

[1]

Table 2: In Vivo Efficacy of AZD-6918 in a Neuroblastoma Xenograft Model
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Treatment Group Dose Observation Reference

AZD-6918
70 mg/kg or 100

mg/kg

No statistically

significant anti-tumor

growth effect as a

single agent.

[1]

Etoposide Not specified - [1]

AZD-6918 +

Etoposide
Not specified

Statistically significant

stronger anti-tumor

growth effect and

survival advantage

compared to either

agent alone.

[1]

Experimental Protocols
Cell Viability (MTS) Assay
This protocol is based on the methodology described by Li et al. (2015).[1]

Cell Seeding: Seed neuroblastoma cells (e.g., TB3, BE2, KCNR) in 96-well plates in triplicate

and incubate overnight.

Drug Treatment:

Single Agent: Treat cells with AZD-6918 at concentrations ranging from 1.25 µM to 60 µM

for 24 hours.

Combination Treatment: Pre-treat cells with AZD-6918 (e.g., 2.5 µM) for 2 hours.

Subsequently, add BDNF (e.g., 100 ng/ml) for 1 hour, followed by the addition of etoposide

(e.g., 1-3 µg/ml) for 24 hours.

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's

instructions and incubate for a specified period.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a

microplate reader to determine cell viability.
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In Vivo Neuroblastoma Xenograft Study
This protocol is a generalized representation based on the in vivo experiments described by Li

et al. (2015).[1]

Animal Model: Utilize immunodeficient mice (e.g., nude mice).

Tumor Implantation: Subcutaneously inject TrkB-expressing neuroblastoma cells (e.g., TB3)

to establish xenograft tumors.

Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment

groups:

Vehicle control

AZD-6918 alone (e.g., 70 mg/kg or 100 mg/kg, administered orally)

Etoposide alone

AZD-6918 in combination with etoposide

Treatment Administration: Administer treatments according to a predefined schedule.

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using

calipers.

Survival Analysis: Monitor mice for signs of toxicity and record survival data.

Data Analysis: Compare tumor growth rates and survival curves between the different

treatment groups using appropriate statistical methods.

Signaling Pathway and Experimental Workflow
Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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